molecular formula C14H18N2O B3234579 4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile CAS No. 1353978-09-2

4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile

Cat. No.: B3234579
CAS No.: 1353978-09-2
M. Wt: 230.31 g/mol
InChI Key: HSEHAYCOUMYVKC-UHFFFAOYSA-N
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Description

4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile is a chemical compound with a complex structure that includes a hydroxycyclohexyl group, an aminomethyl group, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the hydroxycyclohexylamine intermediate. This intermediate is then reacted with a benzonitrile derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxycyclohexyl group may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The benzonitrile group may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile: Similar structure but with an amino group instead of a hydroxy group.

    4-((((1r,4r)-4-Methoxycyclohexyl)amino)methyl)benzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions that influence its chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[[(4-hydroxycyclohexyl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-9-11-1-3-12(4-2-11)10-16-13-5-7-14(17)8-6-13/h1-4,13-14,16-17H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEHAYCOUMYVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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